2-Hydroxy-4-iodobenzaldehyde
Overview
Description
2-Hydroxy-4-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2. It has a molecular weight of 248.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-iodobenzaldehyde can be achieved through a reaction involving 2-iodophenol, magnesium chloride, triethylamine, and paraformaldehyde . The reaction is carried out in acetonitrile under reflux and an inert atmosphere .Molecular Structure Analysis
The InChI code for 2-Hydroxy-4-iodobenzaldehyde is 1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H and the InChI key is UPUMRAVJDXWXMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxy-4-iodobenzaldehyde is a solid substance with a molecular weight of 248.02 . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.171 mg/ml .Scientific Research Applications
Application 1: Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde
- Summary of Application: 4-Iodobenzaldehyde, which is structurally similar to 2-Hydroxy-4-iodobenzaldehyde, is used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde .
- Results or Outcomes: The result of this reaction is the formation of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde .
Application 2: Synthesis of Heterocycles
- Summary of Application: 2-Iodobenzaldehyde, which is structurally similar to 2-Hydroxy-4-iodobenzaldehyde, is used in the synthesis of various heterocycles .
- Results or Outcomes: The result of this reaction is the formation of various heterocycles .
Application 3: Suzuki–Miyaura Coupling Reaction
- Summary of Application: 4-Iodobenzaldehyde, which is structurally similar to 2-Hydroxy-4-iodobenzaldehyde, participates in Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst .
- Results or Outcomes: The result of this reaction is the formation of a Metal–Organic Framework catalyst .
Application 4: Synthesis of 2,3-diaryl-1-indenones
- Summary of Application: 2-Iodobenzaldehyde, which is structurally similar to 2-Hydroxy-4-iodobenzaldehyde, is used in the synthesis of 2,3-diaryl-1-indenones .
- Results or Outcomes: The result of this reaction is the formation of 2,3-diaryl-1-indenones .
Application 5: Synthesis of indolo [1,2- a ]quinazolines
- Summary of Application: 2-Iodobenzaldehyde, which is structurally similar to 2-Hydroxy-4-iodobenzaldehyde, is used in the synthesis of indolo [1,2- a ]quinazolines .
- Results or Outcomes: The result of this reaction is the formation of indolo [1,2- a ]quinazolines .
Application 6: Synthesis of Baylis-Hillman (BH) adducts
Safety And Hazards
The safety information for 2-Hydroxy-4-iodobenzaldehyde indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-hydroxy-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMRAVJDXWXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593014 | |
Record name | 2-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-iodobenzaldehyde | |
CAS RN |
38170-02-4 | |
Record name | 2-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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